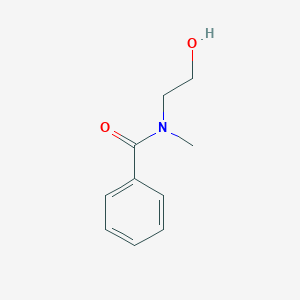
Samarium (II) iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium (II) iodide is an inorganic compound with the chemical formula SmI₂. It is a green solid that forms a dark blue solution in tetrahydrofuran (THF). This compound is known for its strong one-electron reducing properties, making it a valuable reagent in organic synthesis .
Preparation Methods
Samarium (II) iodide can be synthesized through several methods. One common method involves the reaction of samarium metal with diiodomethane or 1,2-diiodoethane in THF, resulting in nearly quantitative yields . Another method involves the high-temperature decomposition of samarium(III) iodide (SmI₃) to form solid, solvent-free SmI₂ . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Samarium (II) iodide undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the key reactions include:
Reduction Reactions: This compound is a powerful reducing agent that can reduce water to hydrogen.
Carbon-Carbon Bond Formation: It is employed in Barbier reactions, similar to Grignard reactions, where it facilitates the formation of carbon-carbon bonds between ketones and alkyl iodides to form tertiary alcohols.
Substitution Reactions: This compound can participate in substitution reactions, particularly with halides, to form various organic compounds.
Common reagents used in these reactions include THF, catalytic amounts of nickel(II) iodide, and various organic halides . The major products formed from these reactions are typically alcohols, sulfides, and complex organic molecules.
Scientific Research Applications
Samarium (II) iodide has a wide range of scientific research applications:
Organic Synthesis: It is extensively used in organic synthesis for carbon-carbon bond formation, reduction of functional groups, and cyclization reactions.
Medicinal Chemistry: This compound is used in the synthesis of complex natural products and pharmaceuticals, where its reducing properties are leveraged to create specific molecular structures.
Material Science: It is employed in the preparation of advanced materials and polymers, where precise control over molecular architecture is required.
Catalysis: This compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which diiodosamarium(II) exerts its effects is primarily through single-electron transfer (SET) processes. In these reactions, diiodosamarium(II) donates an electron to the substrate, generating radical intermediates that undergo further transformations . This mechanism is particularly effective in reducing carbonyl compounds and facilitating carbon-carbon bond formation .
Comparison with Similar Compounds
Samarium (II) iodide is part of a family of divalent lanthanides that act as reducing agents. Similar compounds include:
Samarium(II) chloride (SmCl₂): Similar reducing properties but different solubility and reactivity profiles.
Samarium(II) bromide (SmBr₂): Comparable to diiodosamarium(II) but with different halide ligands.
Europium(II) iodide (EuI₂): Another divalent lanthanide with similar reducing capabilities.
This compound is unique due to its high reactivity and selectivity in organic synthesis, making it a preferred choice for many synthetic applications .
Properties
Molecular Formula |
I2Sm-2 |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
samarium;diiodide |
InChI |
InChI=1S/2HI.Sm/h2*1H;/p-2 |
InChI Key |
IXYRYFKRXLLFRG-UHFFFAOYSA-L |
Canonical SMILES |
[I-].[I-].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B8796166.png)
![[4-(3-o-Tolyl-ureido)-phenyl]-acetic acid](/img/structure/B8796169.png)


![tert-butyl N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B8796186.png)

![(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B8796205.png)


